

The Discovery and Enduring Utility of 5-Methoxyindole-3-carboxaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 5-Methoxyindole-3-carboxaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyindole-3-carboxaldehyde, a pivotal heterocyclic aldehyde, has emerged as a cornerstone in the synthesis of a multitude of biologically active compounds. This technical guide provides an in-depth exploration of its discovery, historical context, and detailed synthetic protocols. Furthermore, it elucidates its role as a crucial intermediate in the development of therapeutic agents by examining its application in the synthesis of novel anti-cancer agents and outlining associated biological pathways. Quantitative data on its physicochemical properties are presented for ease of reference, and key experimental workflows are visualized to facilitate a comprehensive understanding of its synthesis and application.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a methoxy group at the 5-position and a formyl group at the 3-position of the indole ring yields **5-Methoxyindole-3-carboxaldehyde**, a versatile intermediate with enhanced reactivity and solubility.^[1] Its structural similarity to serotonin and its utility as a building block for more complex molecules have made it an invaluable tool in drug discovery and organic synthesis.^{[1][2]} This guide traces the historical

development of its synthesis, provides detailed experimental procedures, and explores its application in the creation of targeted therapeutics.

History and Discovery

While the specific first synthesis of **5-Methoxyindole-3-carboxaldehyde** is not prominently documented in readily available historical records, its creation is intrinsically linked to the development of one of organic chemistry's most important formylation reactions: the Vilsmeier-Haack reaction. This reaction, named after its discoverers Anton Vilsmeier and Albrecht Haack, was first reported in 1927.^[3] The reaction provides an effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.^{[4][5]} The Vilsmeier-Haack reaction proceeds through the formation of a chloroiminium ion, known as the Vilsmeier reagent, which then acts as the electrophile in an electrophilic aromatic substitution.^[3] The application of this reaction to 5-methoxyindole provides a direct and efficient route to **5-Methoxyindole-3-carboxaldehyde**.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of **5-Methoxyindole-3-carboxaldehyde** is provided in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

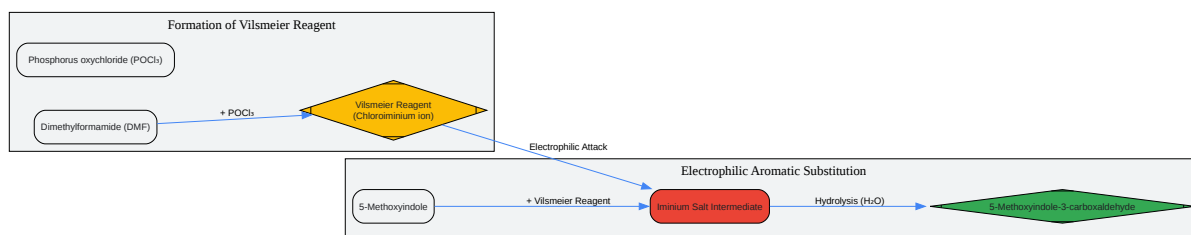
Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₉ NO ₂	[6]
Molecular Weight	175.18 g/mol	[6]
Appearance	Yellowish to reddish crystalline powder	[1]
Melting Point	179-183 °C (lit.)	
CAS Number	10601-19-1	[6]
IUPAC Name	5-methoxy-1H-indole-3-carbaldehyde	[6]
Solubility	Insoluble in water	[1]
Purity	≥99% (by HPLC)	

Synthesis: The Vilsmeier-Haack Reaction

The primary and most efficient method for the synthesis of **5-Methoxyindole-3-carboxaldehyde** is the Vilsmeier-Haack formylation of 5-methoxyindole. The following section provides a detailed experimental protocol for this reaction.

Reaction Mechanism

The Vilsmeier-Haack reaction involves two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the indole ring.



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Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol

This protocol is a representative procedure for the synthesis of **5-Methoxyindole-3-carboxaldehyde**.

Materials:

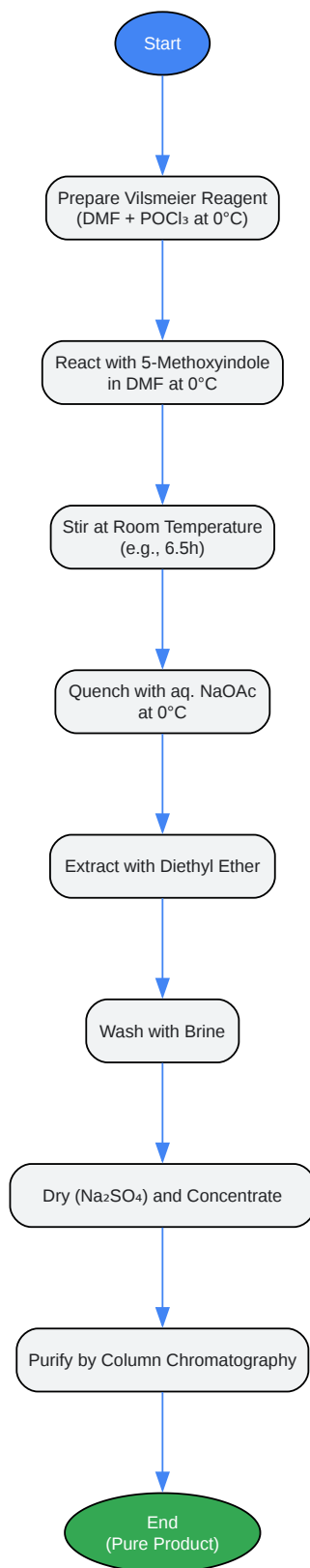
- 5-methoxyindole
- Anhydrous N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3)
- Sodium Acetate
- Diethyl ether (Et_2O)
- Brine (saturated NaCl solution)

- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Round-bottom flask
- Stirring apparatus
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Preparation of the Vilsmeier Reagent: In a round-bottom flask under an inert atmosphere, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (POCl_3) dropwise with constant stirring. The Vilsmeier reagent (a chloroiminium salt) will form in situ.
- Reaction with 5-Methoxyindole: To a solution of 5-methoxyindole in anhydrous DMF, add the pre-formed Vilsmeier reagent at 0 °C.
- Reaction Progression: Allow the reaction mixture to stir at room temperature for several hours (e.g., 6.5 hours) to ensure complete formylation.^[7]
- Work-up: Cool the reaction mixture again in an ice bath and quench by the slow addition of an aqueous solution of sodium acetate. Stir for a short period.^[7]
- Extraction: Dilute the mixture with water and extract the product into diethyl ether.
- Washing: Wash the combined organic layers with brine to remove any remaining aqueous impurities.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

- Purification: Purify the crude product by silica gel column chromatography to yield pure **5-Methoxyindole-3-carboxaldehyde**.



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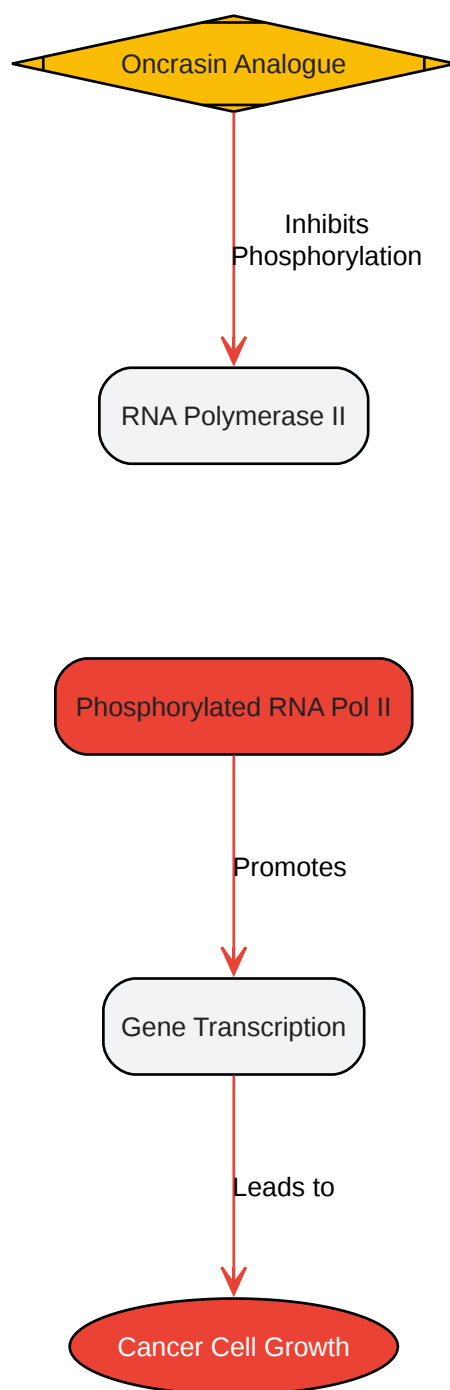
Caption: Experimental workflow for the synthesis of **5-Methoxyindole-3-carboxaldehyde**.

Applications in Drug Discovery

5-Methoxyindole-3-carboxaldehyde is a valuable starting material for the synthesis of a wide range of biologically active molecules, including anti-cancer agents, tryptophan dioxygenase inhibitors, and fluorescent neuroactive probes.

Synthesis of Oncrasin Analogues

Oncrasin-1 is a novel anti-cancer agent that has shown activity against cancer cells with K-Ras mutations.[8] It functions by inhibiting the phosphorylation of the C-terminal domain of RNA polymerase II.[8] **5-Methoxyindole-3-carboxaldehyde** serves as a key intermediate in the synthesis of oncrasin analogues.[9] The general synthetic route involves the N-benylation of the indole, followed by formylation at the 3-position (if not already present), and subsequent modification of the aldehyde.[9]



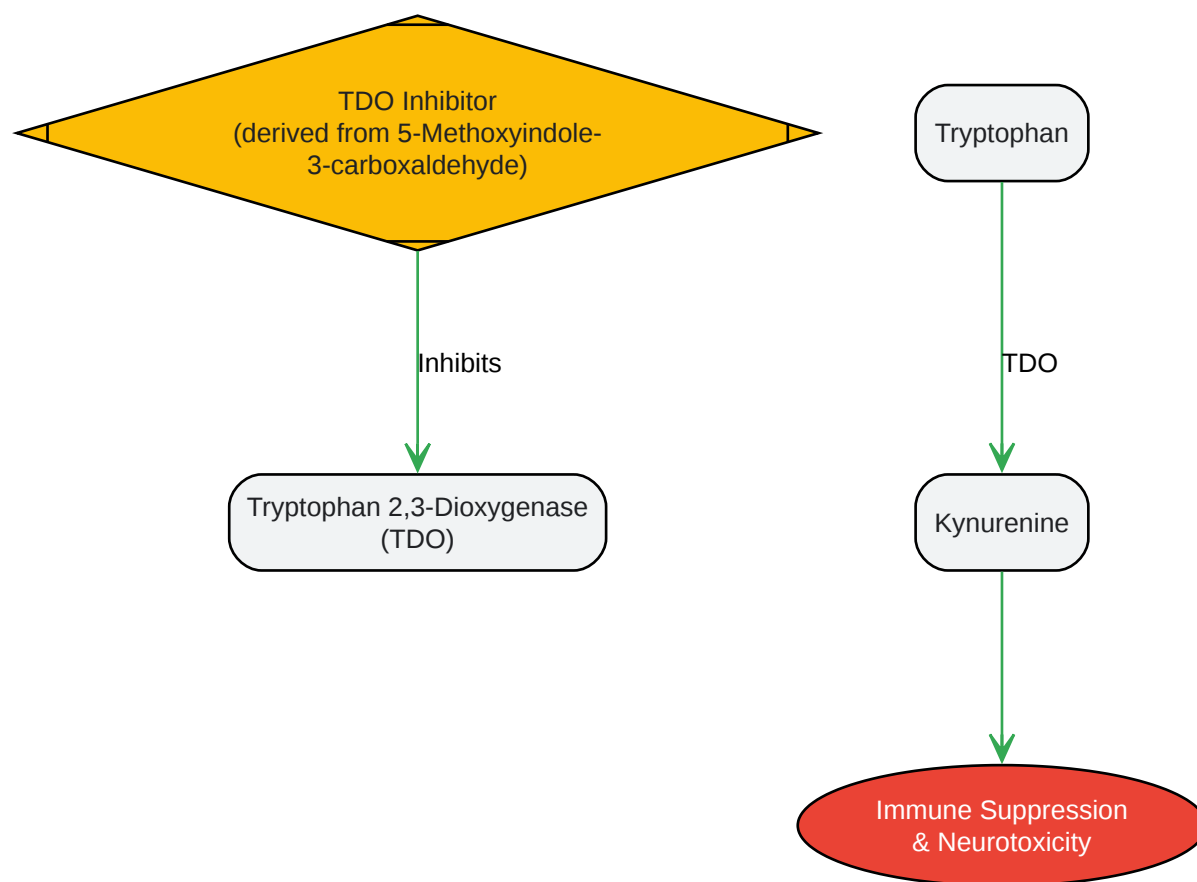
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Caption: Simplified signaling pathway of Oncrasin analogues.

Synthesis of Tryptophan Dioxygenase (TDO) Inhibitors

Tryptophan 2,3-dioxygenase (TDO) is an enzyme involved in the kynurenine pathway of tryptophan metabolism, which has been implicated in cancer and neurodegenerative diseases.

[10][11] The development of TDO inhibitors is a promising therapeutic strategy.[10] **5-Methoxyindole-3-carboxaldehyde** can be used as a precursor for the synthesis of various TDO inhibitors, such as tryptanthrin derivatives.[10]



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Caption: Role of TDO inhibitors in the Kynurenine Pathway.

Conclusion

5-Methoxyindole-3-carboxaldehyde, a product of the historic Vilsmeier-Haack reaction, continues to be a compound of significant interest in modern organic and medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an indispensable intermediate for the creation of novel therapeutic agents targeting a range of diseases, from cancer to neurodegenerative disorders. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and drug development professionals in harnessing the full potential of this remarkable molecule.

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